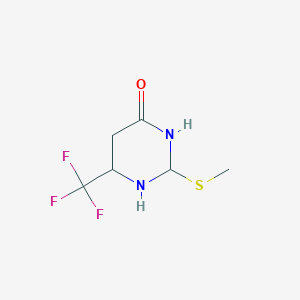
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring substituted with a methylsulfanyl group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves the condensation of acetyl ketene dithioacetals with ethyl polyfluorocarboxylates and diethyl oxalate in the presence of sodium hydride in diethyl ether at room temperature. This reaction yields β-dicarbonyl compounds with the ketene dithioacetyl fragment, which can be further cyclized to form the desired diazinane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, can significantly improve the yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms may also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the methylsulfanyl and trifluoromethyl groups makes the compound highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The methylsulfanyl group can be substituted with nucleophiles such as morpholine or hydrazine under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products
Nucleophilic Substitution: Substitution of the methylsulfanyl group with morpholine yields 2-morpholino-6-(trifluoromethyl)-1,3-diazinan-4-one.
Oxidation: Oxidation of the methylsulfanyl group results in the formation of 2-(methylsulfinyl)-6-(trifluoromethyl)-1,3-diazinan-4-one.
Reduction: Reduction of the carbonyl group produces 2-methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-ol.
Scientific Research Applications
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated structure imparts desirable properties such as thermal stability and hydrophobicity, making it useful in the development of advanced materials and coatings.
Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-(trifluoromethyl)-4-pyrimidinamine: This compound shares a similar structure but has a pyrimidine ring instead of a diazinane ring.
2-Methylsulfanyl-6-(trifluoromethyl)-4-pyrone: This compound contains a pyrone ring and exhibits different reactivity and applications compared to the diazinane derivative.
Uniqueness
2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its combination of a diazinane ring with both methylsulfanyl and trifluoromethyl substituents
Properties
Molecular Formula |
C6H9F3N2OS |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H9F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h3,5,10H,2H2,1H3,(H,11,12) |
InChI Key |
BSNGYEXDWXRCFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NC(CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















